1-(2-Bromoethyl)-2-ethylbenzene

Catalog No.
S812076
CAS No.
812631-87-1
M.F
C10H13B
M. Wt
213.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethyl)-2-ethylbenzene

CAS Number

812631-87-1

Product Name

1-(2-Bromoethyl)-2-ethylbenzene

IUPAC Name

1-(2-bromoethyl)-2-ethylbenzene

Molecular Formula

C10H13B

Molecular Weight

213.11 g/mol

InChI

InChI=1S/C10H13Br/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6H,2,7-8H2,1H3

InChI Key

AMQPULMQCZXNPM-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1CCBr

Canonical SMILES

CCC1=CC=CC=C1CCBr

Applications in Pharmaceutical Synthesis

Intermediate in Industrial Processes

    Scientific Field: Industrial Chemistry

    Application Summary: (2-Bromoethyl)benzene is widely used as an intermediate compound in various industries.

    Methods of Application: Not specified.

    Results or Outcomes: Not specified.

1-(2-Bromoethyl)-2-ethylbenzene is an organic compound classified as a haloalkane, characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a benzene ring. Its molecular formula is C10H13BrC_{10}H_{13}Br and it possesses a molecular weight of approximately 213.12 g/mol. The compound is noted for its moderate solubility in organic solvents and its potential reactivity due to the presence of the bromine atom, which acts as a good leaving group in various

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of various substituted products.
  • Oxidation Reactions: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction Reactions: The compound can be reduced to form ethylbenzene derivatives through reducing agents such as lithium aluminum hydride or hydrogen gas.

The major products from these reactions include substituted benzene derivatives, alcohols, and carboxylic acids.

The synthesis of 1-(2-Bromoethyl)-2-ethylbenzene can be achieved through the anti-Markovnikov addition of hydrogen bromide to styrene. This reaction typically requires specific reagents and catalysts, such as azobisisobutyronitrile in n-heptane solvent. By optimizing reaction conditions—such as temperature and reaction duration—a high yield (up to 95%) can be achieved.

In industrial settings, the production may also involve light sources (e.g., LEDs with a wavelength of 365 nm) to facilitate the reaction under controlled conditions.

1-(2-Bromoethyl)-2-ethylbenzene has several significant applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Pharmaceutical Research: The compound is investigated for its potential use in developing pharmaceutical agents due to its reactivity and ability to form new compounds.
  • Material Science: It is utilized in creating specialty chemicals and materials with specific properties.

Interaction studies involving 1-(2-Bromoethyl)-2-ethylbenzene primarily focus on its reactivity with biological systems. Research suggests that similar brominated compounds may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions could influence the pharmacokinetics of drugs and their therapeutic efficacy.

Several compounds share structural similarities with 1-(2-Bromoethyl)-2-ethylbenzene. Here are a few notable examples:

Compound NameStructureUnique Features
1-Bromo-4-methylbenzeneStructureMethyl group provides a different reactivity profile due to sterics.
1-(2-Bromoethyl)-4-ethylbenzeneStructureDifferent position of bromoethyl group affects reactivity compared to 1-(2-Bromoethyl)-2-ethylbenzene.
1-(Bromomethyl)-4-ethylbenzeneStructureBromomethyl group alters physical properties and reactivity patterns.
(2-Bromoethyl)benzeneStructureLacks the ethyl group on the benzene ring, making it less sterically hindered and potentially more reactive .

These compounds differ primarily in their substituents and their positions on the benzene ring, affecting their reactivity and biological activity. The unique combination of both an ethyl group and a bromoethyl group on the benzene ring gives 1-(2-Bromoethyl)-2-ethylbenzene a balance of reactivity and stability that is advantageous for various synthetic applications.

XLogP3

3.9

Dates

Modify: 2024-04-15

Explore Compound Types